2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyano-2-methylindol-1-yl)-N-phenylacetamide
- 2-(3-cyano-2-methylindol-1-yl)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H19N3O |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O/c1-13-7-6-8-14(2)20(13)22-19(24)12-23-15(3)17(11-21)16-9-4-5-10-18(16)23/h4-10H,12H2,1-3H3,(H,22,24) |
InChI Key |
VSYVGHFBFQFVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C32)C#N)C |
Origin of Product |
United States |
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